Octyl 2-bromopropanoate Octyl 2-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 24625-82-9
VCID: VC7961993
InChI: InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3
SMILES: CCCCCCCCOC(=O)C(C)Br
Molecular Formula: C11H21BrO2
Molecular Weight: 265.19 g/mol

Octyl 2-bromopropanoate

CAS No.: 24625-82-9

Cat. No.: VC7961993

Molecular Formula: C11H21BrO2

Molecular Weight: 265.19 g/mol

* For research use only. Not for human or veterinary use.

Octyl 2-bromopropanoate - 24625-82-9

CAS No. 24625-82-9
Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
IUPAC Name octyl 2-bromopropanoate
Standard InChI InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3
Standard InChI Key BOCFEZOZUMAGFA-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)C(C)Br
Canonical SMILES CCCCCCCCOC(=O)C(C)Br

Chemical Identity and Structural Characteristics

Octyl 2-bromopropanoate, systematically named octyl 2-bromopropanoate, belongs to the class of halogenated esters. Its IUPAC name derives from the propanoic acid backbone substituted with a bromine atom at the second carbon and an octyl ester group. The compound’s structural formula is CH3(CH2)7O2CCH(Br)CH3\text{CH}_3(\text{CH}_2)_7\text{O}_2\text{C}-\text{CH}(\text{Br})-\text{CH}_3, with a canonical SMILES representation of CCCCCCCCOC(=O)C(C)Br .

Synthesis and Reaction Pathways

Esterification of 2-Bromopropionic Acid

The primary synthesis route involves esterifying 2-bromopropionic acid with octanol. This reaction is catalyzed by acid chlorides or sulfonic acids under reflux conditions. For example, a patent detailing ethyl 2-bromopropionate synthesis (CN103804191A) describes a two-step process:

  • Chlorination: Propionic acid reacts with thionyl chloride and bromine to form 2-bromopropionyl chloride .

  • Esterification: The acid chloride intermediate reacts with octanol in a 1:1 molar ratio, yielding octyl 2-bromopropanoate .

Optimal conditions include:

  • Temperature: 85–95°C .

  • Catalyst: Red phosphorus (0.5–1.5 wt%) .

  • Reaction Time: 6.5–7.5 hours for complete conversion .

Side reactions, such as di-ester formation or bromine displacement, are minimized by controlling stoichiometry and avoiding moisture.

Transesterification Reactions

Physicochemical Properties

Solubility and Stability

  • Solubility: Immiscible with water but soluble in organic solvents like ethanol, ether, and dichloromethane .

  • Stability: Decomposes above 200°C, releasing bromine radicals. Storage under inert atmospheres at 2–8°C is recommended .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch), and 650 cm⁻¹ (C–Br stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 4.15 (t, 2H, OCH₂), 1.60 (d, 3H, CH₃Br), 1.25 (m, 12H, CH₂ groups) .

    • ¹³C NMR (CDCl₃): δ 170.5 (C=O), 60.8 (OCH₂), 40.1 (C-Br), 22.7–31.9 (aliphatic carbons) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for β-bromoacrylic acid derivatives, which are key intermediates in antitumor agents . For example, coupling octyl 2-bromopropanoate with amines yields α-bromoamide prodrugs with enhanced bioavailability .

Polymer Chemistry

In radical polymerization, the bromine atom acts as a chain-transfer agent, controlling molecular weight distributions in acrylic polymers. Recent studies demonstrate its utility in synthesizing block copolymers with tailored thermal properties.

Enzyme-Catalyzed Reactions

Immobilized lipases (e.g., Candida antarctica lipase B) catalyze the transesterification of octyl 2-bromopropanoate in organic solvents, enabling green chemistry approaches. Alginate-encapsulated enzymes show 75% activity retention over five cycles.

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